molecular formula C11H11NO2S2 B14628742 5-Methyl-N-phenylthiophene-2-sulfonamide CAS No. 55854-41-6

5-Methyl-N-phenylthiophene-2-sulfonamide

Cat. No.: B14628742
CAS No.: 55854-41-6
M. Wt: 253.3 g/mol
InChI Key: ZHQHGYKCAPBCER-UHFFFAOYSA-N
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Description

5-Methyl-N-phenylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a methyl group at the 5-position and a phenyl group attached to the sulfonamide nitrogen. Sulfonamides are well-known for their diverse biological activities, including antimicrobial and receptor-targeting properties.

Properties

CAS No.

55854-41-6

Molecular Formula

C11H11NO2S2

Molecular Weight

253.3 g/mol

IUPAC Name

5-methyl-N-phenylthiophene-2-sulfonamide

InChI

InChI=1S/C11H11NO2S2/c1-9-7-8-11(15-9)16(13,14)12-10-5-3-2-4-6-10/h2-8,12H,1H3

InChI Key

ZHQHGYKCAPBCER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-phenylthiophene-2-sulfonamide typically involves the reaction of thiophene derivatives with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method avoids the need for pre-functionalization and de-functionalization steps, making it environmentally friendly and cost-effective.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as copper(II) salts, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-phenylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-N-phenylthiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The sulfonamide group is particularly effective in inhibiting bacterial enzymes, making the compound a potential antimicrobial agent .

Comparison with Similar Compounds

Key Observations:
  • N-Substituents: The phenyl group in the target compound offers moderate lipophilicity, while the tetrahydrofuran-derived substituent in improves water solubility. The trifluoromethylpyrimidinyl group in enhances lipid solubility and receptor binding.
  • Synthesis Methods :
    • Traditional multi-step substitution (e.g., chlorosulfonic acid-mediated reactions ) contrasts with microwave-assisted coupling (e.g., ), which improves reaction efficiency and yield.

Physicochemical Properties

  • Lipophilicity : Methyl and phenyl groups (target compound) balance lipophilicity, whereas chlorine () and trifluoromethyl () groups increase hydrophobicity.
  • Thermal Stability : Crystalline derivatives (e.g., ) exhibit high thermal stability due to strong hydrogen bonding, though this is structure-dependent.

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